3,5-Diaminophthalhydrazide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8N4O2 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
5,7-diamino-2,3-dihydrophthalazine-1,4-dione |
InChI |
InChI=1S/C8H8N4O2/c9-3-1-4-6(5(10)2-3)8(14)12-11-7(4)13/h1-2H,9-10H2,(H,11,13)(H,12,14) |
InChI Key |
BAOICLZZDLLDRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)NNC2=O)N)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Phthalhydrazides
Established Synthetic Routes to Phthalhydrazide (B32825) Frameworks
The foundational structure of phthalhydrazides is typically synthesized through the condensation of a phthalic acid derivative with hydrazine. Variations in the starting materials and reaction conditions allow for the preparation of a wide array of substituted phthalhydrazide frameworks.
Synthesis of Substituted Phthalhydrazides
The most common and direct method for synthesizing substituted phthalhydrazides involves the reaction of a substituted phthalic anhydride or phthalic acid with hydrazine hydrate. youtube.com This reaction is typically carried out under reflux in a suitable solvent such as ethanol or water. The process begins with the nucleophilic attack of the hydrazine on the carbonyl carbons of the phthalic derivative, leading to the formation of a dihydrazide intermediate which then undergoes cyclization to form the stable phthalhydrazide ring system.
Microwave-assisted synthesis has emerged as an efficient alternative to conventional heating, significantly reducing reaction times and often improving yields. For instance, the reaction of phthalic anhydride with hydrazine hydrate in the presence of a catalytic amount of acetic acid can be completed in minutes under microwave irradiation, affording high yields of the desired phthalhydrazide.
The choice of the starting substituted phthalic anhydride or acid is crucial as it dictates the nature and position of the substituents on the resulting phthalhydrazide. A variety of substituted phthalic anhydrides are commercially available or can be synthesized through established methods, providing access to a diverse range of phthalhydrazide derivatives.
Preparation of 3,5-Diaminophthalhydrazide and its Analogues
The synthesis of this compound, a luminol (B1675438) isomer of significant interest, follows a multi-step pathway commencing with the nitration of phthalic acid. The key intermediate for this synthesis is 3,5-dinitrophthalic acid.
The synthesis of 3,5-dinitrophthalic acid itself can be challenging. One approach involves the oxidation of 1,8-dinitronaphthalene with nitric acid in a sealed tube at elevated temperatures. Following the synthesis of 3,5-dinitrophthalic acid, it is typically converted to its corresponding anhydride. The 3,5-dinitrophthalic anhydride is then reacted with hydrazine hydrate, in a manner analogous to the general synthesis of phthalhydrazides, to yield 3,5-dinitrophthalhydrazide.
The final and critical step is the reduction of the two nitro groups of 3,5-dinitrophthalhydrazide to amino groups to afford this compound. This reduction can be achieved using various reducing agents. A common and effective method for the reduction of aromatic nitro groups is the use of sodium dithionite (Na₂S₂O₄) in an aqueous basic solution. youtube.comwikipedia.orggoogle.comtruman.edu This method is known to be efficient for the synthesis of luminol (3-aminophthalhydrazide) from 3-nitrophthalhydrazide and is expected to be applicable to the corresponding dinitro compound. youtube.comwikipedia.orggoogle.comtruman.edu The reaction proceeds via a transient hydroxylamine intermediate. wikipedia.org
The synthesis of analogues of this compound can be achieved by starting with appropriately substituted phthalic acids or by modifying the this compound molecule after its synthesis. For example, using a substituted hydrazine in the condensation step would lead to N-substituted analogues.
Strategies for Functionalization and Derivatization
The phthalhydrazide core offers several sites for chemical modification, allowing for the introduction of various functional groups and the construction of more complex molecular architectures. These modifications are crucial for tuning the compound's properties, such as its chemiluminescence, solubility, and ability to conjugate with other molecules.
Introduction of Amino and other Functional Groups onto the Phthalhydrazide Core
The introduction of amino groups and other functionalities onto the phthalhydrazide core can be achieved through several synthetic strategies. One of the most direct methods is to start with a pre-functionalized phthalic acid derivative, as exemplified by the synthesis of this compound from 3,5-dinitrophthalic acid.
Alternatively, functional groups can be introduced onto the pre-formed phthalhydrazide ring system through electrophilic aromatic substitution reactions. The benzene (B151609) ring of the phthalhydrazide is susceptible to attack by electrophiles, although the reactivity is influenced by the existing substituents. The specific conditions for these reactions, such as the choice of catalyst and solvent, would need to be optimized for the phthalhydrazide substrate.
Functional group interconversion is another powerful tool for modifying the phthalhydrazide core. For example, a nitro group can be reduced to an amino group, which can then be further modified through reactions such as acylation, alkylation, or diazotization followed by substitution. These reactions provide a versatile platform for introducing a wide range of functional groups, thereby enabling the synthesis of a diverse library of phthalhydrazide derivatives with tailored properties.
Synthesis of Quinoxaline Derivatives from Phthalhydrazides
Quinoxaline derivatives are an important class of heterocyclic compounds with a wide range of biological activities. The condensation of o-phenylenediamines with α-dicarbonyl compounds is a classical and widely used method for the synthesis of quinoxalines. Phthalhydrazide derivatives bearing vicinal diamino groups on the aromatic ring can serve as precursors for the synthesis of fused quinoxaline-phthalhydrazide systems.
Specifically, a compound like 3,4-diaminophthalhydrazide could react with an α-dicarbonyl compound, such as glyoxal or biacetyl, to form a quinoxalino[2,3-g]phthalazine-dione derivative. This reaction would proceed through the formation of Schiff base intermediates followed by cyclization and aromatization to yield the fused heterocyclic system. The reaction is typically carried out in a suitable solvent like ethanol or acetic acid, and can be catalyzed by acids. This synthetic route offers a modular approach to complex heterocyclic structures by varying both the phthalhydrazide precursor and the α-dicarbonyl compound.
Formation of Other Chemiluminogenic Conjugates and Probes
The inherent chemiluminescent properties of many phthalhydrazide derivatives, particularly luminol and its isomers, make them excellent scaffolds for the development of chemiluminogenic conjugates and probes. These probes are designed to detect and quantify specific analytes or monitor biological processes through the emission of light.
The synthesis of such conjugates typically involves the covalent attachment of the phthalhydrazide moiety to a recognition element, such as a peptide, antibody, or oligonucleotide, or to a molecule that modulates its chemiluminescent properties. nih.govbeilstein-journals.orgrsc.orgethz.ch This is often achieved by first introducing a reactive functional group, such as a carboxylic acid, amine, or thiol, onto the phthalhydrazide core. This functionalized phthalhydrazide can then be coupled to the desired biomolecule using standard bioconjugation techniques, such as amide bond formation or maleimide chemistry.
For example, a phthalhydrazide derivative with a carboxylic acid handle can be activated with a carbodiimide reagent and then reacted with the amino group of a peptide to form a stable amide linkage. beilstein-journals.orgethz.ch Similarly, phthalhydrazide-based probes can be designed with "caged" functionalities that are released upon interaction with a specific target, leading to a "turn-on" chemiluminescent signal. nih.govnih.govrsc.org The versatility of phthalhydrazide chemistry allows for the creation of a wide range of probes for various applications in diagnostics, bioimaging, and high-throughput screening.
Reaction Mechanisms in Phthalhydrazide Synthesis and Derivatization
The synthesis and functionalization of phthalhydrazide derivatives, including this compound, are governed by fundamental organic reaction mechanisms. These mechanisms provide a pathway to the core heterocyclic structure and allow for the introduction of various functional groups to modulate the molecule's properties.
The formation of the phthalhydrazide backbone is primarily achieved through a condensation reaction between a phthalic acid derivative (such as phthalic anhydride or a phthalic acid) and hydrazine. This reaction is a type of nucleophilic acyl substitution.
The mechanism proceeds as follows:
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a nitrogen atom from the hydrazine molecule on one of the electrophilic carbonyl carbons of the phthalic anhydride ring. This leads to the opening of the anhydride ring and the formation of an intermediate acylhydrazine-carboxylic acid.
Intramolecular Cyclization: The terminal amino group of the hydrazine moiety then attacks the second carbonyl group (the carboxylic acid) within the same molecule.
Dehydration: This intramolecular attack is followed by the elimination of a water molecule, a dehydration step, which results in the formation of the stable, six-membered heterocyclic ring characteristic of phthalhydrazide. wikipedia.org
This reaction is often carried out in a high-boiling solvent, such as triethylene glycol, to provide the necessary energy to drive the dehydration and cyclization steps. wikipedia.orgyoutube.com The general scheme for this condensation is a cornerstone in the synthesis of many phthalhydrazide compounds, including the precursor to this compound. upb.ro
The introduction of amino groups onto the aromatic ring of the phthalhydrazide structure is a critical step in the synthesis of compounds like this compound. This is typically accomplished by the reduction of corresponding nitro groups, which are installed on the aromatic ring at an earlier stage, often starting from 3-nitrophthalic acid or 3,5-dinitrophthalic acid. wikipedia.orgupb.ro The reduction of an aromatic nitro group to an amine is a well-established transformation in organic synthesis. google.comwikipedia.org
Several reducing agents can be employed for this purpose, each with its own specific conditions and selectivities. wikipedia.orgcommonorganicchemistry.com The general reaction is:
R-NO₂ + [Reducing Agent] → R-NH₂
A common and widely used method for this transformation in the synthesis of aminophthalhydrazides is the use of sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite. wikipedia.orgyoutube.com The mechanism, while complex, involves the transfer of electrons from the dithionite ion to the nitro group, leading to intermediate nitroso and hydroxylamine species, which are subsequently reduced to the final amine. wikipedia.org
Other effective methods for nitro group reduction include:
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. wikipedia.orgcommonorganicchemistry.com It is often considered a "clean" method as the only byproduct is water.
Metal-Acid Systems: Combinations like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) in acetic acid are classic reagents for reducing aromatic nitro compounds. commonorganicchemistry.com
The choice of reducing agent can depend on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.
Table 1: Comparison of Common Reagents for Nitro Group Reduction
| Reducing Agent | Typical Conditions | Key Characteristics |
|---|---|---|
| Sodium Dithionite (Na₂S₂O₄) | Aqueous basic solution (e.g., NaOH), heat youtube.comtruman.edu | Commonly used for luminol synthesis; effective and relatively mild. wikipedia.org |
| Catalytic Hydrogenation (H₂/Pd-C) | Pressurized H₂ gas, solvent (e.g., ethanol), room temperature commonorganicchemistry.com | High efficiency, clean byproducts, but can reduce other functional groups (e.g., alkenes). commonorganicchemistry.com |
| Tin(II) Chloride (SnCl₂) | Concentrated HCl, heat commonorganicchemistry.com | Effective for aromatic nitro groups, tolerant of some other functional groups. commonorganicchemistry.com |
| Iron (Fe) | Acetic acid or HCl, reflux wikipedia.orgcommonorganicchemistry.com | Inexpensive and effective, often used in industrial-scale reductions. wikipedia.org |
Once the phthalhydrazide core is formed, it can be further modified to create a wide array of derivatives. Nucleophilic substitution and modern coupling reactions are primary methods for this functionalization.
Nucleophilic Aromatic Substitution (SNAr): In phthalhydrazide derivatives containing halogen atoms or other good leaving groups on the aromatic ring, these groups can be displaced by nucleophiles. nih.govmdpi.com For SNAr to occur, the aromatic ring must be "activated" by electron-withdrawing groups (like nitro groups or the carbonyls of the hydrazide ring), which stabilize the negatively charged intermediate (Meisenheimer complex). Nucleophiles such as amines, alkoxides, or thiolates can be used to introduce new functionalities. researchgate.netrsc.org
Coupling Reactions: Palladium-catalyzed cross-coupling reactions have become powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For phthalhydrazide derivatives, these reactions can be used to attach new aryl or alkyl groups. For instance, a halogenated phthalhydrazide could undergo a Suzuki coupling with a boronic acid or a Buchwald-Hartwig amination with an amine. organic-chemistry.org These methods offer a versatile route to complex derivatives that would be difficult to synthesize through classical methods. The N-arylation of hydrazides using palladium catalysis provides a direct method to modify the hydrazide nitrogens. organic-chemistry.org
The amino groups of this compound are also reactive sites. They can act as nucleophiles themselves, reacting with electrophiles, or they can be converted into diazonium salts, which are versatile intermediates for a variety of subsequent coupling reactions to introduce a wide range of functional groups.
Design Principles for Modulating Reactivity and Luminescent Properties through Structural Modification
The chemical reactivity and, most notably, the luminescent properties of phthalhydrazides are highly dependent on their molecular structure. Strategic modification of the phthalhydrazide core allows for the fine-tuning of these characteristics for specific applications. The relationship between the structure and the activity, particularly chemiluminescence, is a key area of research. nih.gov
The luminescence of compounds like luminol (3-aminophthalhydrazide) arises from the formation of an electronically excited state of the corresponding aminophthalate ion, which then relaxes to the ground state by emitting a photon. wikipedia.org The energy of this transition, and thus the color of the emitted light, is directly influenced by the electronic nature of the substituents on the aromatic ring.
Key Design Principles:
Electronic Effects of Substituents:
Electron-Donating Groups (EDGs): Groups like amino (-NH₂), hydroxyl (-OH), or alkoxy (-OR) increase the electron density of the aromatic ring. This generally leads to a decrease in the energy gap between the excited state and the ground state of the emitting species (the aminophthalate). Consequently, the emitted light is shifted to longer wavelengths (a bathochromic or red shift). The two amino groups in this compound are strong electron-donating groups.
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), or halogens decrease the electron density. These groups tend to shift the emission to shorter wavelengths (a hypsochromic or blue shift). They can also significantly impact the quantum yield (the efficiency of light emission), sometimes quenching luminescence altogether.
Positional Isomerism: The position of the substituent on the aromatic ring is crucial. The effect of a substituent on the electronic distribution of the molecule and the final emitter (the phthalate dianion) varies depending on its location relative to the carbonyl groups and other substituents.
Steric Effects: Bulky substituents can influence the conformation of the molecule and its interaction with the solvent and other reactants (like the oxidant). This can affect the reaction rate and the efficiency of the chemiluminescent process.
Extension of Conjugation: Extending the π-conjugated system, for example, by fusing additional aromatic rings to the phthalhydrazide structure, typically results in a red shift of the emission spectrum.
These principles guide the rational design of new phthalhydrazide derivatives with tailored luminescent properties, such as different emission colors or enhanced quantum yields.
Table 2: Influence of Substituent Type on Phthalhydrazide Luminescence
| Substituent Type | Example Groups | General Effect on Emission Wavelength | General Effect on Quantum Yield |
|---|---|---|---|
| Strong Electron-Donating | -NH₂, -OH | Red Shift (to longer wavelengths) | Often increases |
| Weak Electron-Donating | -CH₃, -Alkyl | Slight Red Shift | Variable |
| Electron-Withdrawing | -Cl, -Br | Slight Blue Shift | Often decreases (quenching) |
| Strong Electron-Withdrawing | -NO₂, -CN | Blue Shift (to shorter wavelengths) | Often significantly decreases (strong quenching) |
Chemiluminescence Phenomena and Reaction Mechanisms of Phthalhydrazides
Fundamental Principles of Chemiluminescence in Phthalhydrazide (B32825) Systems
The chemiluminescence of phthalhydrazides is fundamentally an oxidation-reduction reaction. britannica.com In a typical reaction, the phthalhydrazide molecule, in an alkaline solution, is oxidized to produce an electronically excited product. libretexts.orglibretexts.org This excited state is unstable and relaxes to its ground state by releasing energy in the form of a photon, which is observed as visible light. libretexts.orgresearchgate.netyoutube.com For luminol (B1675438), this emission is characteristically a blue glow with a maximum wavelength of approximately 425 nm. nih.govlibretexts.org The entire process occurs without a significant increase in temperature, which is why it is often referred to as "cold light". rsc.orgrsc.org
The initial step in this process, under alkaline conditions, is the formation of a dianion of the phthalhydrazide. acs.org This dianion is then oxidized. The subsequent steps involve the loss of molecular nitrogen, leading to the formation of an excited aminophthalate species. britannica.com It is the relaxation of this excited species that results in the emission of light. researchgate.net The quantum yield of this reaction, which is the ratio of emitted photons to reacting molecules, is an important measure of the efficiency of the chemiluminescence and is influenced by various factors. libretexts.org
A crucial component for the chemiluminescence of phthalhydrazides is the presence of an oxidizing agent. nih.gov Hydrogen peroxide (H₂O₂) is one of the most commonly used and analytically useful oxidants in these systems, though its reaction with luminol typically requires a catalyst to proceed efficiently. nih.govlibretexts.org In alkaline solutions, hydrogen peroxide can form the hydroperoxide anion (HO₂⁻), which plays a role in the oxidation process. libretexts.org
Hypochlorite (B82951) (OCl⁻), often in the form of sodium hypochlorite (NaOCl), is another powerful oxidant that can induce brilliant chemiluminescence from phthalhydrazides. nih.govrsc.org It can act as a strong oxidant on its own and can also amplify the light emission in reactions where hydrogen peroxide is the primary oxidant. nih.gov Studies have shown that hydrogen peroxide is a necessary component for the chemiluminescent oxidation of luminol by sodium hypochlorite, with the light intensity being significantly amplified in the presence of H₂O₂. nih.gov The wavelength of the emitted light remains consistent, indicating that the same emitting species is produced. nih.gov Other oxidants that have been used include persulfates, halogens, and ozone. nih.gov
The efficiency and intensity of phthalhydrazide chemiluminescence are dramatically enhanced by the presence of catalysts. illinois.edu Transition metal ions and their complexes are particularly effective. illinois.eduproquest.com These catalysts are believed to facilitate the decomposition of the oxidant (like H₂O₂) and the formation of reactive oxygen species that initiate the oxidation of the phthalhydrazide. mdpi.com
Among the simple metal ions, cobalt(II) is known to be a very effective catalyst for the luminol-hydrogen peroxide reaction. libretexts.orgillinois.edu Copper(II) also demonstrates catalytic activity. rsc.orglibretexts.org Iron ions, both Fe(II) and Fe(III), can catalyze the reaction, and this is the principle behind the forensic use of luminol to detect blood, as the iron in hemoglobin acts as a potent catalyst. youtube.comacs.orgillinois.edu Other metal ions like manganese and chromium have also been studied for their catalytic effects. illinois.edu
Enzyme systems, particularly peroxidases, are highly efficient catalysts for phthalhydrazide chemiluminescence, allowing the reaction to occur under milder pH conditions than typically required with metal ion catalysts. nih.govlibretexts.org Horseradish peroxidase (HRP) is a widely used enzyme in analytical applications that utilize luminol chemiluminescence. nih.govcreative-enzymes.com In the presence of hydrogen peroxide, HRP catalyzes the oxidation of luminol, leading to light emission. mdpi.com Other enzymes like myeloperoxidase and lactoperoxidase can also catalyze this reaction. nih.govnih.gov The enzymatic catalysis often involves the generation of radical intermediates of the phthalhydrazide. nih.gov
| Catalyst Type | Examples | Typical Reaction Conditions | Notes |
|---|---|---|---|
| Metal Ions | Co(II), Cu(II), Fe(II)/Fe(III), Mn(II) | Alkaline pH (typically >10) | Fe(II)/Fe(III) catalysis is the basis for forensic blood detection. youtube.comillinois.edu |
| Metal Complexes | Hemin, Ferricyanide | Alkaline pH | Hemin (an iron porphyrin) is a highly effective catalyst. illinois.edu |
| Enzymes (Peroxidases) | Horseradish Peroxidase (HRP), Myeloperoxidase (MPO) | Near-neutral to slightly alkaline pH (e.g., 8.0-9.5) | Allows for reactions under biologically compatible conditions. nih.govlibretexts.org |
Elucidation of Detailed Chemiluminescence Reaction Mechanisms
The precise mechanism of phthalhydrazide chemiluminescence has been the subject of extensive research and can vary depending on the solvent and reaction conditions. However, the formation of key peroxidic intermediates is a common and critical feature in the proposed pathways leading to light emission.
In aqueous solutions, a widely accepted mechanism involves the initial oxidation of the phthalhydrazide dianion to a radical. researchgate.net This radical can then react with a superoxide (B77818) radical anion (O₂•⁻) to form a hydroperoxide intermediate. libretexts.orgresearchgate.net This hydroperoxide is unstable and undergoes cyclization, losing a molecule of water to form a strained, four-membered ring intermediate known as a dioxetanone or a six-membered endoperoxide. chemistryandlight.eu
The decomposition of this highly unstable cyclic peroxide intermediate is the key step that generates the light-emitting species. researchgate.netdiva-portal.org The breakdown of the peroxide ring is an exothermic process that releases enough energy to promote the product, an aminophthalate molecule, to an electronically excited state. libretexts.org The subsequent decay of this excited aminophthalate to its ground state results in the emission of a photon. researchgate.net In some related chemiluminescent systems, the formation of a 1,2-dioxetane (B1211799) intermediate is a crucial step leading to light emission. rsc.orgrsc.org
The Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism provides a framework for understanding light emission in many chemiluminescent reactions, particularly those involving organic peroxides like dioxetanes and dioxetanones. rsc.org While the classical luminol reaction is not always described by a pure CIEEL pathway, the principles are relevant to understanding the generation of the excited state.
The CIEEL mechanism proposes that the decomposition of the peroxide intermediate is triggered by an electron transfer to the peroxide from an easily oxidizable molecule, known as an activator. rsc.org This electron transfer leads to the cleavage of the weak oxygen-oxygen bond in the peroxide. A subsequent back-electron transfer from the fragmented peroxide to the oxidized activator generates the activator in an electronically excited state, which then luminesces. In systems where the product of the peroxide decomposition is itself the emitter (as with phthalhydrazides), a similar intramolecular electron transfer process within the intermediate can be envisioned as the pathway to the excited state. The thermolysis of dioxetanones is a key process in the intramolecular chemiexcitation step of several chemi- and bioluminescent reactions. researchgate.net
Excited State Generation and Relaxation Pathways
The generation of an electronically excited state is the fundamental basis of chemiluminescence. In the case of phthalhydrazides, the chemical reaction leads to the formation of a specific molecule in an excited state, which then releases energy in the form of light to return to its ground state. nih.gov The emitting species in the chemiluminescence of luminol and its derivatives is generally accepted to be the corresponding aminophthalate dianion. researchgate.net
The relaxation of this excited state to the ground state is accompanied by the emission of a photon of light, which is observed as chemiluminescence. researchgate.net The wavelength of the emitted light is characteristic of the energy gap between the excited and ground states of the aminophthalate product. researchgate.net
Studies comparing the chemiluminescence spectrum of luminol with the fluorescence spectrum of the 3-aminophthalate (B1234034) (3-APA) dianion show that they are nearly identical, providing strong evidence that 3-APA is the light-emitting species. bris.ac.uk The relaxation pathway is a direct radiative decay from the first excited singlet state (S1) to the ground state (S0). However, the process can be influenced by various factors, including the solvent environment. In some aprotic solvents, a slight red-shift in the chemiluminescence spectrum compared to the photo-excited fluorescence spectrum has been observed, suggesting subtle differences in the nature of the excited state generated chemically versus by photoexcitation. researchgate.net
It has been proposed that the chemiluminescence reaction may primarily populate a lower of two excited singlet levels, which could account for the observed spectral shifts in certain solvents. researchgate.net The relaxation from the excited state is a rapid process, leading to the characteristic glow of the chemiluminescent reaction.
Proton Transfer Dynamics in Chemiluminescence
In alkaline solutions, luminol exists as a dianion, which is the species that undergoes oxidation. pbworks.comlibretexts.org The pH of the solution is therefore critical in ensuring the presence of this reactive species. Following the chemical reaction and the formation of the excited 3-aminophthalate dianion, this species can also be influenced by the surrounding solvent molecules, including water.
In protic solvents like water, hydrogen bonding interactions are significant. The excited aminophthalate dianion can engage in hydrogen bonding with water molecules. These interactions can affect the energy levels of the excited and ground states, and consequently, the wavelength of the emitted light. It has been suggested that in aqueous solutions, the emitting species is a hydrogen-bonded form of the 3-aminophthalate dianion. bris.ac.uk
Factors Governing Chemiluminescence Quantum Yield and Intensity
The quantum yield of a chemiluminescent reaction is a measure of its efficiency in converting chemical energy into light. It is defined as the ratio of the number of photons emitted to the number of molecules reacted. The intensity of the chemiluminescence is directly related to the quantum yield and the rate of the reaction. Several factors can significantly influence these parameters for phthalhydrazides.
Influence of pH on Reaction Kinetics and Emission Efficiency
The pH of the reaction medium is a critical factor that governs both the kinetics and the efficiency of phthalhydrazide chemiluminescence. The reaction is typically carried out in alkaline solutions, as the deprotonation of the hydrazide moiety is a prerequisite for the subsequent oxidation step. pbworks.comlibretexts.org For luminol, the optimal pH for high-intensity chemiluminescence is generally found to be in the range of 11 to 13 in aqueous solutions. researchgate.net
At lower pH values, the concentration of the reactive dianion is reduced, leading to a slower reaction rate and lower light intensity. nih.gov Conversely, at very high pH, while the initial reaction rate might be high, the stability of the intermediates and the efficiency of light emission can be compromised. The effect of pH can be complex, influencing not only the deprotonation of the phthalhydrazide but also the activity of the catalyst and the decomposition of the oxidizing agent.
The relationship between pH and chemiluminescence intensity is not always linear. For some systems, a compromise must be found between the optimal pH for the enzymatic or catalytic activity and the optimal pH for the light-emitting reaction of the phthalhydrazide itself. nih.gov For instance, with horseradish peroxidase as a catalyst, the optimal pH for enzyme activity may be lower than the optimal pH for luminol's light emission. nih.gov
Table 1: Effect of pH on the Relative Chemiluminescence Intensity of Luminol
| pH | Relative Intensity |
| 8.0 | Low |
| 9.5 | High |
| >11.45 | Significantly Increased |
This table is illustrative and based on general findings for luminol chemiluminescence. Specific values can vary depending on the exact reaction conditions. nih.gov
Effects of Solvent Polarity and Composition on Photophysical Properties
The solvent environment plays a crucial role in the chemiluminescence of phthalhydrazides by influencing the photophysical properties of the excited state product. The polarity and composition of the solvent can affect the energy levels of the ground and excited states of the emitting species, leading to changes in the emission wavelength, quantum yield, and reaction kinetics. This phenomenon is known as solvatochromism. wikipedia.org
In general, an increase in solvent polarity can lead to a bathochromic (red) shift in the emission spectrum if the excited state is more polar than the ground state. wikipedia.orgrsc.org This is because a polar solvent will stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for emission. Conversely, a hypsochromic (blue) shift can be observed with increasing solvent polarity if the ground state is more polar. wikipedia.org
Table 2: General Solvent Effects on Phthalhydrazide Chemiluminescence
| Solvent Property | Effect on Emission |
| Increasing Polarity | Can cause red or blue shift (solvatochromism) |
| Aprotic (e.g., DMSO) | Generally higher quantum yield |
| Protic (e.g., Water) | Can lead to quenching and lower quantum yield |
This table summarizes general trends observed for phthalhydrazides like luminol. researchgate.netwikipedia.org
Impact of Substituent Electronic Effects (e.g., Hammett Constants)
The electronic properties of substituents on the aromatic ring of the phthalhydrazide molecule can significantly influence the chemiluminescence quantum yield and emission characteristics. The introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the molecule and the emitting aminophthalate, thereby affecting the efficiency of light production.
The Hammett equation provides a quantitative framework for correlating the electronic effects of substituents with reaction rates and equilibrium constants. wikipedia.org The Hammett substituent constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a substituent. Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values. cambridge.org
For luminol, the amino group (-NH2) is an electron-donating group. It has been observed that the presence of electron-donating groups on the benzene (B151609) ring of phthalhydrazide generally leads to an increase in the strength of the chemiluminescence emission. bris.ac.uk This is because these groups can increase the electron density of the aromatic ring, which can enhance the fluorescence quantum yield of the resulting aminophthalate. For 3,5-diaminophthalhydrazide, the presence of two electron-donating amino groups would be expected to have a significant impact on its chemiluminescent properties, likely leading to a higher quantum yield compared to luminol under similar conditions.
The position of the substituent also matters. For example, in a study of methoxy-substituted luminol analogs, it was found that these compounds, with their electron-donating methoxy (B1213986) groups, exhibited higher chemiluminescence efficiency than luminol in dry DMSO.
Table 3: Hammett Constants for Relevant Substituents
| Substituent | σ_meta (σm) | σ_para (σp) |
| -NH2 | -0.16 | -0.66 |
| -OCH3 | 0.12 | -0.27 |
| -NO2 | 0.71 | 0.78 |
Data sourced from published compilations of Hammett constants. stenutz.eupitt.edu The amino group, being a strong electron-donating group, has a significantly negative σp value.
Role of Chemiluminescence Enhancers and Inhibitors
The intensity and duration of phthalhydrazide chemiluminescence can be significantly modified by the presence of certain molecules known as enhancers and inhibitors. Enhancers are compounds that increase the light output, while inhibitors reduce or quench the chemiluminescence.
Enhancers
Certain compounds, particularly substituted phenols and aromatic amines, have been found to act as enhancers for the horseradish peroxidase (HRP)-catalyzed chemiluminescence of luminol. researchgate.netnih.gov These enhancers can increase the light intensity by several orders of magnitude and prolong the emission duration. nih.gov The mechanism of enhancement is complex but is thought to involve the enhancer acting as an intermediary in the oxidation process, facilitating the generation of the luminol radical. researchgate.netmdpi.com The enhancer radical is formed, which then efficiently oxidizes luminol, leading to a more efficient light-producing pathway. researchgate.net
Commonly used enhancers include p-iodophenol, p-phenylphenol, and 4-(imidazol-1-yl)phenol. nih.govmdpi.com The effectiveness of an enhancer is dependent on its concentration and the pH of the reaction. nih.gov
Inhibitors
Conversely, some compounds can inhibit the chemiluminescence reaction. These inhibitors can act through various mechanisms, such as scavenging the reactive oxygen species, reacting with the excited state and causing non-radiative decay (quenching), or interfering with the catalyst's activity. For example, some phenolic compounds that can act as enhancers at certain concentrations or pH values can become inhibitors under different conditions. nih.gov The presence of certain metal ions or organic molecules with specific functional groups can also lead to the quenching of chemiluminescence. researchgate.net
The study of enhancers and inhibitors is crucial for the practical application of phthalhydrazide chemiluminescence, particularly in analytical and bioanalytical assays where signal amplification or modulation is desired.
Table 4: Examples of Chemiluminescence Modulators for the HRP-Luminol System
| Modulator Type | Example Compound | Effect |
| Enhancer | p-Iodophenol | Increases light intensity and duration |
| Enhancer | 4-(Imidazol-1-yl)phenol | Increases light intensity and duration |
| Inhibitor/Enhancer | Phenolic Compounds | Can enhance or inhibit depending on conditions |
This table provides examples of commonly cited modulators in the context of luminol chemiluminescence. nih.govnih.govmdpi.com
Advanced Analytical Applications and Methodologies Utilizing Phthalhydrazides
Chemiluminescence Detection in Coupled Separation Techniques
The high sensitivity of phthalhydrazide-based chemiluminescence makes it an ideal detection method for chromatographic and electrophoretic separations. nih.gov The fundamental principle involves a chemical reaction, often an oxidation, that generates an excited-state product which then emits light upon returning to its ground state. The intensity of this emitted light is proportional to the analyte's concentration.
High-Performance Liquid Chromatography with Chemiluminescence Detection (HPLC-CL)
High-Performance Liquid Chromatography with Chemiluminescence Detection (HPLC-CL) is a robust analytical technique that combines the superior separation capabilities of HPLC with the exceptional sensitivity of CL detection. researchgate.net In a typical HPLC-CL setup, the eluate from the HPLC column is mixed with a luminescence reagent delivered by a pump. This mixture then flows through a detection cell positioned before a photomultiplier tube, which measures the light emitted from the reaction. tandfonline.com
The luminol (B1675438) reaction is a classic example used in HPLC-CL for the analysis of various substances, including peroxides and metal ions that can catalyze the reaction. taylorfrancis.com For instance, lipid hydroperoxides in biological tissues have been successfully quantified using a luminol-cytochrome c system post-separation by HPLC. nih.govtandfonline.com This approach is crucial for obtaining quantitative data on peroxidation pathways in both laboratory and biological systems. taylorfrancis.com
Furthermore, luminol derivatives can be used as pre-column labeling reagents. Analytes are first tagged with the chemiluminescent molecule and then separated by HPLC. Post-column, the addition of an oxidant like hydrogen peroxide and a catalyst initiates the CL reaction for detection. taylorfrancis.com
Capillary Electrophoresis with Chemiluminescence Detection (CE-CL)
Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-complemented by the sensitivity of chemiluminescence detection. The coupling of CE with CL detection (CE-CL) has been effectively used for the analysis of various biomolecules.
One strategy involves the pre-capillary derivatization of analytes with a chemiluminescent tag. For example, carbohydrates have been analyzed by derivatizing them with luminol (3-aminophthalhydrazide) before separation by capillary zone electrophoresis. nih.gov The separated derivatives are then mixed with a post-capillary reagent, such as hexacyanoferrate in an alkaline hydrogen peroxide solution, to generate a chemiluminescent signal. nih.gov This method has achieved mass detection limits as low as 420 amol for glucose. nih.gov
Indirect CL detection is another approach used in CE-CL. In this mode, the electrophoretic buffer contains the CL reagents, creating a high and constant background signal. When an analyte that inhibits the CL reaction elutes, a decrease in light emission is detected. nih.gov This has been applied to the analysis of underivatized amino acids, based on their inhibitory effect on the luminol-bromate (BrO⁻) reaction in an alkaline solution. nih.gov
| Analyte Class | Technique | Phthalhydrazide (B32825) Reagent | Detection Limit | Reference |
| Carbohydrates | Pre-capillary Derivatization CE-CL | Luminol | 0.1 µM (concentration) / 420 amol (mass) for glucose | nih.gov |
| Amino Acids | Indirect CE-CL | Luminol | 7 to 144 fmol | nih.gov |
| Monoamines | Indirect CE-CL | Luminol | 0.5 to 3.1 µM | nih.gov |
Flow Injection Analysis with Chemiluminescence Detection (FIA-CL)
Flow Injection Analysis (FIA) is a highly automated and rapid analytical technique. When combined with chemiluminescence detection (FIA-CL), it provides a simple and efficient method for the quantitative analysis of numerous substances. uobaghdad.edu.iq In a typical FIA-CL system, a discrete sample volume is injected into a continuously flowing carrier stream that merges with a stream of CL reagents. The resulting light emission is measured as the sample zone passes through a flow-through detector. libretexts.org
The luminol-hydrogen peroxide reaction is frequently employed in FIA-CL systems, often catalyzed by metal ions. nih.govnih.gov This setup can be used to determine the concentration of the catalyst itself (e.g., Fe²⁺) or other substances that enhance or inhibit the reaction. nih.gov For example, the technique has been used to determine the total antioxidant capacity of samples by measuring the inhibition of the luminol-Co(II)/EDTA/H₂O₂ system. researchgate.net The versatility of FIA-CL allows for high sample throughput, with some methods achieving rates of up to 150 injections per hour. nih.gov
Development of Novel Chemiluminescent Biosensors and Sensing Platforms
Chemiluminescent biosensors are powerful analytical tools that combine the high sensitivity of chemiluminescence detection with the specificity of biological recognition elements.
Enzyme-induced chemiluminescence systems are a cornerstone of modern biosensing. In these systems, an enzyme catalyzes a reaction that produces a species capable of initiating a chemiluminescent reaction. A common example is the use of oxidases, which produce hydrogen peroxide (H₂O₂). The H₂O₂ then oxidizes a chemiluminescent substrate, such as luminol or its derivatives, often in the presence of a catalyst, to generate light. The intensity of the emitted light is proportional to the concentration of the analyte.
To improve the performance of biosensors, chemiluminescence is often integrated with other technologies. This can lead to enhanced selectivity, sensitivity, and multiplexing capabilities. For example, chemiluminescence detection can be coupled with electrochemical methods, leading to electrochemiluminescence (ECL), which offers excellent control over the light-emitting reaction mdpi.com.
The integration of sensing platforms based specifically on 3,5-diaminophthalhydrazide with other technologies is not extensively documented. However, the principles of such integrations would follow the established paradigms in the field of biosensor development. The unique properties of this compound could potentially offer advantages in specific integrated systems, a subject that warrants further scientific exploration.
Contributions to Environmental Monitoring and Industrial Process Control (General Analytical Scope)
Chemiluminescence-based methods, owing to their high sensitivity and rapid response times, have found applications in environmental monitoring and industrial process control. Luminol-based chemiluminescence, for example, is used for the detection of various pollutants and for monitoring industrial processes where the generation or consumption of specific chemical species is critical.
The specific contributions of this compound to these fields are not well-documented in comparison to its more famous isomer, luminol. The potential for its application exists, particularly if its chemical or photophysical properties offer advantages for the detection of specific analytes relevant to environmental or industrial settings. However, dedicated studies are required to establish its utility and performance in these contexts.
Advanced Spectroscopic and Structural Characterization of Phthalhydrazide Derivatives
UV-Vis Absorption Spectroscopy for Electronic Transitions and Solvatochromism
Ultraviolet-visible (UV-Vis) absorption spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For phthalhydrazide (B32825) derivatives, the absorption spectra are characterized by bands corresponding to π → π* and n → π* transitions of the aromatic system and the hydrazide group. The position and intensity of these absorption bands are sensitive to the molecular structure and the surrounding solvent environment.
Solvatochromism, the change in the absorption or emission spectrum of a compound with a change in solvent polarity, is a prominent feature of many phthalhydrazide derivatives. This phenomenon arises from differential solvation of the ground and excited states of the molecule. An increase in solvent polarity can lead to either a bathochromic (red) shift or a hypsochromic (blue) shift of the absorption maximum (λmax), depending on the nature of the electronic transition and the change in dipole moment upon excitation. For instance, in some aromatic imines, a hyperchromic effect (increase in molar absorptivity) is observed with increasing concentration in solution, which can be attributed to conformational changes of the molecules.
Table 1: Expected Influence of Solvent Properties on UV-Vis Absorption of Phthalhydrazide Derivatives
| Solvent Property | Expected Effect on λmax | Rationale |
|---|---|---|
| Polarity/Polarizability | Bathochromic or Hypsochromic Shift | Stabilization or destabilization of the excited state relative to the ground state. |
| Hydrogen Bond Donating (HBD) Ability | Hypsochromic Shift for n → π* transitions | Stabilization of the non-bonding electrons in the ground state. |
| Hydrogen Bond Accepting (HBA) Ability | Bathochromic Shift | Stabilization of the excited state through hydrogen bonding. |
Emission Spectroscopy for Chemiluminescence Spectral Analysis
Phthalhydrazide derivatives are renowned for their chemiluminescent properties, where light is emitted as a result of a chemical reaction. The emission spectrum provides information about the energy of the excited state species that is the light emitter. The chemiluminescence of luminol (B1675438), an isomer of 3,5-Diaminophthalhydrazide, has been extensively studied. The emission maximum for luminol is typically observed around 425 nm, corresponding to a blue light emission libretexts.org. This emission originates from the electronically excited 3-aminophthalate (B1234034) dianion, which is the product of the luminol oxidation reaction nih.gov.
The chemiluminescence spectrum can be influenced by the reaction conditions, such as pH and the presence of catalysts. For a derivative, 5-(Azo-para-phenylene-N-aza-15-crown-5)-phthalhydrazide, a significant chemiluminescence emission is observed at a λCL of 425 nm in the presence of hydrogen peroxide researchgate.net. The intensity of this emission can be correlated with the concentration of reactants like hydrogen peroxide, making these compounds useful in analytical applications researchgate.net.
The introduction of different substituents on the phthalhydrazide ring can alter the energy of the excited state and thus shift the emission wavelength. This principle is utilized in the design of new chemiluminescent probes with tailored emission colors. While specific data for this compound is scarce, the presence of two amino groups is expected to modify the electronic structure of the resulting aminophthalate emitter, potentially leading to a shift in the emission maximum compared to luminol.
Table 2: Chemiluminescence Emission Data for Phthalhydrazide Derivatives
| Compound | Oxidizing System | Emission Maximum (λCL) | Reference |
|---|---|---|---|
| Luminol | H2O2 / Catalyst | ~425 nm | libretexts.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. In the context of phthalhydrazide derivatives, 1H and 13C NMR spectroscopy are routinely used to confirm their structures.
The 1H NMR spectrum of the parent phthalhydrazide shows characteristic signals for the aromatic protons. For substituted derivatives, the chemical shifts and coupling patterns of these aromatic protons provide information about the position and nature of the substituents. For instance, in 4-(3-(phthalhydrazide) azo) N-phenylaza-15-crown-5, the protons of the phthalhydrazide moiety are observed in the aromatic region of the spectrum researchgate.net. The addition of trifluoroacetic acid can induce changes in the chemical shifts of protons near basic nitrogen atoms, confirming their presence and reactivity researchgate.net.
13C NMR spectroscopy complements the information from 1H NMR by providing the chemical shifts of the carbon atoms in the molecule. The carbonyl carbons of the hydrazide group typically resonate at a characteristic downfield region. The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents. Studies on amino acid and peptide derivatives have shown that the 13C NMR chemical shifts of carbonyl carbons can be correlated with solvent polarities, indicating the influence of intermolecular interactions mdpi.com.
Table 3: Representative 1H NMR Chemical Shifts (δ, ppm) for a Phthalhydrazide Moiety
| Proton | Typical Chemical Shift Range (ppm) |
|---|---|
| Aromatic C-H | 7.0 - 8.5 |
Mass Spectrometry for Reaction Product Identification and Mechanistic Studies
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. In the study of phthalhydrazide derivatives, mass spectrometry is employed for the identification of reaction products and for gaining insights into reaction mechanisms through the analysis of fragmentation patterns wikipedia.orgwhitman.edulibretexts.orgmiamioh.edulibretexts.org.
The fragmentation of molecular ions in the mass spectrometer occurs through predictable pathways, such as the cleavage of weaker bonds and the loss of stable neutral molecules. For aromatic compounds, the molecular ion peak is often strong due to the stability of the aromatic ring libretexts.org. The fragmentation of amines often involves α-cleavage, the breaking of the bond adjacent to the nitrogen atom miamioh.edu. For amides, a characteristic fragmentation is the McLafferty rearrangement libretexts.org.
Table 4: Common Fragmentation Pathways in Mass Spectrometry of Organic Compounds
| Functional Group | Characteristic Fragmentation |
|---|---|
| Aromatic Ring | Strong molecular ion peak, fragmentation of side chains. |
| Amine | α-cleavage, loss of alkyl radicals. |
| Amide | McLafferty rearrangement, cleavage of bonds adjacent to the carbonyl group. |
X-ray Diffraction Studies for Solid-State Molecular Conformation and Intermolecular Interactions of Derivatives
Intermolecular interactions, such as hydrogen bonding and π–π stacking, play a crucial role in determining the solid-state properties of these compounds. In the crystal structure of a phthalhydrazide mono-anion, extensive hydrogen bonding interactions are observed, involving the N-H and C=O groups of the hydrazide moiety. These hydrogen bonds, along with π–π stacking between the aromatic rings, lead to the formation of stepped layers in the crystal lattice.
The amino groups of this compound would be expected to actively participate in hydrogen bonding, acting as both donors and acceptors. These interactions would significantly influence the crystal packing and the physical properties of the solid material.
Table 5: Key Intermolecular Interactions in Phthalhydrazide Derivative Crystals
| Interaction Type | Description |
|---|---|
| Hydrogen Bonding | Directional interactions between N-H or O-H groups (donors) and electronegative atoms like O or N (acceptors). |
| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. Can be face-to-face or offset. |
| Van der Waals Forces | Weak, non-directional forces arising from temporary fluctuations in electron density. |
Future Research Directions and Emerging Applications in Phthalhydrazide Chemistry
Development of New Phthalhydrazide (B32825) Analogs with Tunable Chemiluminescent Properties
A primary focus of future research lies in the rational design and synthesis of new phthalhydrazide analogs with finely-tuned chemiluminescent properties. The goal is to move beyond the traditional blue light emission of luminol (B1675438) and its derivatives to create a palette of colors with varying intensities and durations. This is being achieved through several strategic modifications to the core phthalhydrazide structure.
Structural alterations to the phthalhydrazide backbone, including the introduction of electron-donating or electron-withdrawing groups, can significantly influence the chemiluminescence quantum yield and emission wavelength. rsc.org For instance, the synthesis of naphthalene-based luminol derivatives has resulted in green luminescence (490–590 nm) with stronger and longer-lasting signals compared to the parent luminol. rsc.org Another approach involves the creation of hybrid molecules that combine the phthalhydrazide moiety with other fluorescent compounds. For example, a novel hydroxyphenyl benzothiazole-based phthalhydrazide derivative, DAH-AMPH, was designed with a strong fluorescent site and a chemiluminescent emitting site, leading to excellent chemiluminescent properties for hemin detection. rsc.org
The development of these new analogs is not only expanding the color spectrum of chemiluminescence but also enhancing sensitivity and selectivity for specific analytes. Researchers are systematically investigating structure-property relationships to create a library of phthalhydrazide derivatives with predictable and controllable light-emitting characteristics.
Table 1: Examples of Phthalhydrazide Analogs with Modified Chemiluminescent Properties
| Analog | Structural Modification | Resulting Property | Potential Application |
| 6-methyl luminol | Alkyl substitution | 20-fold increase in luminescence efficiency, slight blue shift | Enhanced sensitivity in analytical assays |
| Naphthalene-based luminol derivatives | Fusion of a naphthalene ring | Green luminescence (490–590 nm), longer decay times | Detection of low-concentration analytes |
| DAH-AMPH | Incorporation of a hydroxyphenyl benzothiazole structure | High sensitivity for hemin detection | Forensic bloodstain analysis |
| Phosphonium-functionalized amino-acylated luminol derivatives | Addition of phosphonium cationic moieties | Targeted delivery to mitochondria | Monitoring of reactive oxygen species in living cells mdpi.com |
Advancements in Microfluidic and Miniaturized Chemiluminescence Detection Systems
The integration of phthalhydrazide-based chemiluminescence with microfluidic technology, often referred to as "lab-on-a-chip" systems, is a rapidly growing area of research. These miniaturized platforms offer numerous advantages over conventional analytical methods, including high throughput, reduced reagent consumption, portability, and faster analysis times. researchgate.netnih.gov
Future advancements in this domain will likely focus on the development of more sophisticated microfluidic devices with integrated components for sample preparation, separation, and detection. The inherent sensitivity of chemiluminescence makes it an ideal detection method for the small sample volumes handled in microfluidic channels. nih.gov Researchers are exploring novel chip designs, such as snake-shaped mixing channels and ship-shape microcavities with micropillar arrays, to enhance the efficiency of the chemiluminescent reaction and signal detection. nih.gov
These miniaturized systems are finding applications in a wide range of fields, from food safety analysis to clinical diagnostics. For example, microfluidic chemiluminescence biosensors are being developed for the rapid and ultrasensitive detection of foodborne pathogens like E. coli O157:H7. nih.gov The continued development of these portable and automated systems holds the promise of bringing powerful analytical capabilities out of the laboratory and into the field for on-site monitoring and point-of-care testing. horizonepublishing.com
Exploration of Novel Catalytic Systems and Energy Transfer Mechanisms for Enhanced Luminescence
The efficiency of the chemiluminescent reaction of phthalhydrazides is highly dependent on the catalyst used. While traditional catalysts like horseradish peroxidase (HRP) and hemin are effective, there is a continuous search for novel catalytic systems that can further enhance the light output and stability of the signal. This includes the investigation of nanomaterials, such as gold nanoparticles (Au NPs), as catalysts. nih.gov
A particularly exciting area of research is the exploration of energy transfer mechanisms to sensitize and amplify the chemiluminescence of phthalhydrazides. The two primary mechanisms are Förster resonance energy transfer (FRET) and Dexter energy transfer (electron-exchange mechanism). diva-portal.org In a FRET-based system, the excited state of the chemiluminescent donor (e.g., an oxidized phthalhydrazide derivative) non-radiatively transfers its energy to a nearby acceptor fluorophore, which then emits light at its characteristic wavelength. This allows for the generation of a wide range of emission colors by simply changing the acceptor molecule.
Lanthanide complexes are also being investigated as energy acceptors in sensitized chemiluminescence systems due to their unique luminescent properties, including sharp, line-like emission peaks. diva-portal.orgresearchgate.net By understanding and controlling these energy transfer processes, researchers can design more efficient and versatile chemiluminescent systems for a variety of applications.
Integration of Phthalhydrazide Chemistry with Advanced Materials Science and Nanotechnology
The synergy between phthalhydrazide chemistry and advanced materials science is opening up new frontiers in the development of functional materials with tailored chemiluminescent properties. The incorporation of phthalhydrazide derivatives into or onto various material platforms can impart light-emitting capabilities for applications in sensing, imaging, and diagnostics.
One promising approach is the functionalization of nanoparticles, such as quantum dots (QDs) and gold nanoparticles, with phthalhydrazide analogs. nih.gov These hybrid nanomaterials can exhibit enhanced chemiluminescence and can be targeted to specific biological entities for in vivo imaging. For example, hybrid nanoparticles conjugating a luminol analog (L012) and polyethylene glycol (PEG) onto the surface of quantum dots have been developed for near-infrared (NIR) emission, which is advantageous for deep-tissue imaging. nih.gov
Furthermore, phthalhydrazides are being explored as building blocks for the creation of supramolecular polymers and other organized assemblies. chinesechemsoc.org The ability of phthalhydrazide moieties to form hydrogen-bonded trimeric discs allows for the construction of fibrous nanostructures in aqueous environments. chinesechemsoc.org These materials could have potential applications in biomaterials and therapeutics. Phthalhydrazide-functionalized mesoporous silica nanoparticles (MSNs), such as MCM-41, have also been synthesized and used as reusable catalysts in organic reactions. rsc.org
Cross-Disciplinary Research at the Interface of Synthetic Chemistry, Analytical Science, and Computational Chemistry
The future of phthalhydrazide research will be increasingly characterized by a cross-disciplinary approach that integrates synthetic chemistry, analytical science, and computational chemistry. revistabionatura.org This collaborative effort is essential for accelerating the discovery and development of new chemiluminescent probes and systems with superior performance.
Computational chemistry, particularly density functional theory (DFT), is playing a crucial role in understanding the intricate mechanisms of chemiluminescence at the molecular level. mdpi.commdpi.com By modeling the reaction pathways and predicting the electronic properties of different phthalhydrazide derivatives, computational studies can guide synthetic chemists in the design of new molecules with desired light-emitting characteristics. This in silico approach can significantly reduce the time and effort required for experimental screening.
The insights gained from computational studies are then validated through experimental work by synthetic chemists who synthesize the designed molecules. Analytical scientists subsequently evaluate the performance of these new compounds in various applications, providing feedback that can be used to refine the computational models. This iterative cycle of design, synthesis, and evaluation is a powerful paradigm for advancing the field of phthalhydrazide chemistry.
Q & A
Q. Table 1: Key Spectroscopic Parameters
| Technique | Parameters/Results | Reference |
|---|---|---|
| H NMR | δ 6.8–7.5 (aromatic H), δ 8.0–10.0 (NH) | |
| HPLC | Retention time: 8–12 min (C18, 60:40 ACN/HO) | |
| HRMS | [M+H]: 209.0775 |
Advanced: How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?
Answer:
Optimization requires systematic evaluation of temperature, solvent, and catalysts:
- Temperature Control: Maintain 0–5°C during hydrazide formation to minimize side reactions (e.g., hydrolysis). For condensation steps, increase to 60–80°C to enhance reactivity .
- Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates. Evidence from similar syntheses shows DMF improves yields by 15–20% compared to THF .
- Catalytic Additives: Introduce CsCO (2 equiv.) as a base to deprotonate amines and accelerate nucleophilic attack. This strategy increased yields from 55% to 78% in analogous hydrazide syntheses .
Thermodynamic Analysis:
Calculate Gibbs free energy (ΔG) of intermediate steps using software like Gaussian. For example, ΔG for the cyclization step should be ≤ -30 kJ/mol to favor product formation .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- First Aid Measures:
- Storage: Store in airtight containers at 2–8°C, protected from light and moisture .
Advanced: How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, melting point) of this compound across studies?
Answer:
- Data Validation: Cross-reference with authoritative databases like NIST Chemistry WebBook for spectral data and melting points . For example, if melting points vary (e.g., 210–220°C), replicate measurements using differential scanning calorimetry (DSC) at 5°C/min heating rates .
- Systematic Review: Apply PRISMA guidelines to assess methodological biases in prior studies. For instance, inconsistent solubility data may arise from varying solvent grades (HPLC vs. technical grade) .
- Collaborative Testing: Share samples with independent labs for round-robin validation, ensuring standardized protocols (e.g., USP <785> for melting point determination) .
Basic: What are the standard synthetic routes for this compound?
Answer:
The synthesis typically involves two stages:
Phthalic Anhydride Amination: React phthalic anhydride with hydrazine hydrate (2 equiv.) in ethanol at reflux (78°C, 6 hours) to form phthalhydrazide .
Nitration and Reduction:
- Nitrate phthalhydrazide using HNO/HSO at 0°C to introduce nitro groups.
- Reduce nitro groups to amines with H/Pd-C (1 atm, 25°C, 12 hours) .
Q. Table 2: Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Amination | Hydrazine hydrate, EtOH, 78°C, 6 h | 85% |
| Nitration | HNO/HSO, 0°C, 2 h | 70% |
| Reduction | H/Pd-C, 25°C, 12 h | 90% |
Advanced: What mechanistic insights guide the design of this compound derivatives for targeted applications (e.g., fluorescence probes)?
Answer:
- Structure-Activity Relationships (SAR): Introduce electron-donating groups (e.g., -OCH) at the 3,5-positions to enhance fluorescence quantum yield. For example, methoxy-substituted derivatives show a 2.5-fold increase in emission intensity .
- Computational Modeling: Use density functional theory (DFT) to predict excited-state behavior. Optimize HOMO-LUMO gaps (<3 eV) for visible-range fluorescence .
- Validation: Compare experimental Stokes shifts with TD-DFT calculations. Deviations >20 nm indicate unaccounted solvent effects or aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
